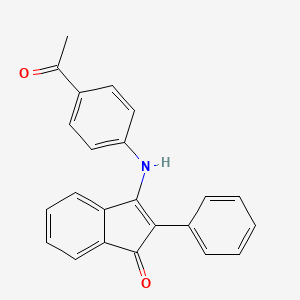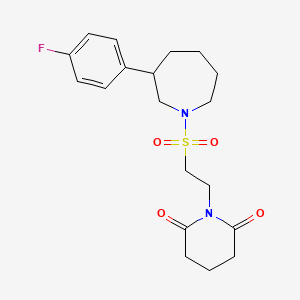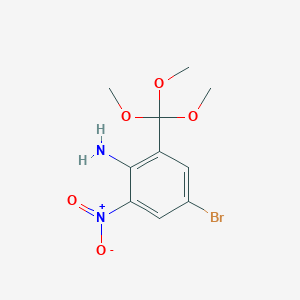
2-chloro-6-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-chloro-6-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide core, which is a common structure in many pharmaceutical drugs . The molecule also has chloro, fluoro, and methoxy functional groups, which can significantly influence its chemical properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzamide core, with the chloro and fluoro groups attached to the benzene ring, and the N-(2-methoxy-2-(3-methoxyphenyl)ethyl) group attached via the amide bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the electronegative chloro and fluoro groups could affect its solubility, boiling point, and melting point .Scientific Research Applications
Neurological Research
A study by Kepe et al. (2006) utilized a molecular imaging probe closely related to the given compound for quantification of serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients. This research provides valuable insights into the neurological underpinnings of Alzheimer's disease, highlighting the compound's utility in developing diagnostic tools for neurodegenerative disorders (Kepe et al., 2006).
Pharmacological Development
Lang et al. (1999) synthesized fluorinated derivatives of a related compound, demonstrating their effectiveness as serotonin 1A (5-HT1A) antagonists. These findings support the potential of such compounds in the development of new pharmacological agents targeting the serotonin system, with implications for treating psychiatric disorders (Lang et al., 1999).
Antimicrobial and Antibiofilm Applications
Limban et al. (2011) explored the antipathogenic activity of new thiourea derivatives, including compounds structurally related to the one . Their research demonstrates the compound's potential as a novel antimicrobial agent with significant antibiofilm properties, crucial for combating drug-resistant bacterial infections (Limban et al., 2011).
Fluorescence Enhancement in Material Science
Faridbod et al. (2009) investigated the fluorescence enhancement of Er3+ ion by Glibenclamide, a compound with a similar structure. This research indicates the potential of such compounds in developing sensitive fluorimetric probes for various applications, including bioimaging and high-performance liquid chromatography detectors (Faridbod et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO3/c1-22-12-6-3-5-11(9-12)15(23-2)10-20-17(21)16-13(18)7-4-8-14(16)19/h3-9,15H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITUJDUBMMYFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=C(C=CC=C2Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2940166.png)

![5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2940168.png)
![N-(2-fluorophenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2940169.png)




![2-Chloro-N-(2,3-dihydrofuro[2,3-b]pyridin-3-yl)acetamide](/img/structure/B2940179.png)
![Methyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phenoxy]acetate](/img/structure/B2940180.png)
![4-Bromo-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2940181.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2940185.png)
![(Z)-2-(2-chlorobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2940189.png)